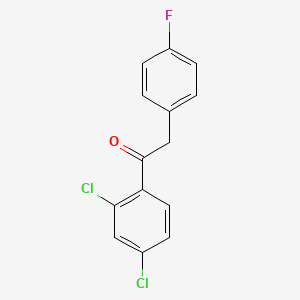

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

Description

BenchChem offers high-quality 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c15-10-3-6-12(13(16)8-10)14(18)7-9-1-4-11(17)5-2-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHDKMSFNXCASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel ketone, 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its fundamental characteristics is paramount for its application and development. This document collates predicted and, where available, analogous experimental data for key parameters including molecular structure, solubility, thermal properties, and spectroscopic profile. Furthermore, it outlines detailed, field-proven methodologies for the experimental determination of these properties, offering a self-validating framework for researchers. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific principles at play. This guide is intended to be an essential resource for scientists engaged in the research and development of this and structurally related molecules.

Introduction

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is a halogenated aromatic ketone with potential applications in various fields of chemical research, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents and a flexible diarylethanone core suggests a complex interplay of electronic and steric effects that govern its physical and chemical behavior. Accurate characterization of its physicochemical properties is a critical prerequisite for its rational use in synthesis, formulation, and biological screening.

This guide is structured to provide both a data-centric overview and a practical, methodological resource. We will first present the core physicochemical data, followed by detailed experimental protocols for their validation and further exploration.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is depicted below.

Caption: Chemical structure of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone | - |

| CAS Number | 611220-24-7 | [1][2] |

| Molecular Formula | C₁₄H₉Cl₂FO | [1][2] |

| Molecular Weight | 283.13 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=CC=C(C=C2)F | - |

Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone. It is crucial to note that many of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Data

| Property | Predicted Value | Experimental Value (Analog) | Source |

| Melting Point | Not available | 33-36 °C (for 1-(2,4-Dichloro-5-fluorophenyl)ethanone) | [3] |

| Boiling Point | 376.0 ± 32.0 °C | Not available | [1][2] |

| Density | 1.349 ± 0.06 g/cm³ | Not available | [1][2] |

| Water Solubility | Very low (predicted) | Not available | - |

| LogP (o/w) | High (predicted) | Not available | - |

| pKa | Not available | Not available | - |

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for the experimental determination of the key physicochemical properties. The rationale behind the choice of techniques and parameters is explained to ensure a robust and reproducible characterization.

Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Use a rapid heating rate to approximate the melting range.

-

Allow the apparatus to cool.

-

Repeat the measurement with a fresh capillary, using a slower heating rate (1-2 °C/min) near the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and use in chemical reactions.

Methodology: Equilibrium Solubility Method

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed as mg/mL or mol/L.

Causality: The "like dissolves like" principle generally applies. The halogenated aromatic nature of this compound suggests poor solubility in water and better solubility in organic solvents.

Caption: Workflow for equilibrium solubility determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve a known amount of the compound in either the n-octanol or water phase.

-

Partitioning: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases.

-

Equilibration and Separation: Allow the phases to separate.

-

Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: LogP = log₁₀([concentration in octanol] / [concentration in water]).

Causality: A higher LogP value indicates greater lipophilicity. Given the structure of the target molecule, a relatively high LogP value is expected.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to the substituted phenyl rings. The methylene protons adjacent to the carbonyl and the fluorophenyl ring would likely appear as a singlet or a closely coupled system.

Predicted ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of 190-200 ppm), the aromatic carbons, and the aliphatic methylene carbon.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

C=O stretch (ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C-Cl stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) are indicative of the chloro substituents.

-

C-F stretch: A strong band is expected in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic bands will be present in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Experimental Protocol for ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (282.0013 m/z for the most abundant isotopes). The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

-

Alpha-Cleavage: Fragmentation adjacent to the carbonyl group is expected, leading to the formation of acylium ions.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure good separation.

-

Mass Analysis: Acquire mass spectra over a suitable m/z range (e.g., 50-500).

Sources

In-Depth Spectroscopic Analysis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and characterization of this molecule. In the absence of published experimental spectra for this specific compound, this guide utilizes high-fidelity predictive methodologies to generate and interpret the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra.

Molecular Structure and Significance

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone possesses a complex chemical architecture, incorporating several key functional groups that contribute to its unique spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and for tracking its transformations in various chemical and biological systems.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. This section details the predicted ¹H and ¹³C NMR spectra of the title compound, offering insights into the chemical environment of each nucleus.

Theoretical Principles of NMR Spectroscopy

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency, which is detected and translated into an NMR spectrum. The precise frequency at which a nucleus resonates, its chemical shift (δ), is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is presented in the table below. The predictions were generated using advanced computational algorithms that consider the effects of neighboring atoms and functional groups on the magnetic shielding of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H-α | 4.3 - 4.5 | Singlet | - | Methylene protons adjacent to carbonyl and phenyl ring |

| H-2' | 7.2 - 7.3 | Doublet of Doublets | ortho: ~8.5, meta: ~2.5 | Aromatic proton on the 4-fluorophenyl ring |

| H-3' | 7.0 - 7.1 | Triplet | ~8.5 | Aromatic proton on the 4-fluorophenyl ring |

| H-3 | 7.5 - 7.6 | Doublet | ~2.0 | Aromatic proton on the 2,4-dichlorophenyl ring |

| H-5 | 7.4 - 7.5 | Doublet of Doublets | ortho: ~8.5, meta: ~2.0 | Aromatic proton on the 2,4-dichlorophenyl ring |

| H-6 | 7.6 - 7.7 | Doublet | ~8.5 | Aromatic proton on the 2,4-dichlorophenyl ring |

Causality of Chemical Shifts: The methylene protons (H-α) are significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and the 4-fluorophenyl ring, resulting in a downfield chemical shift. The aromatic protons on the 2,4-dichlorophenyl ring exhibit a complex splitting pattern due to both ortho and meta couplings. The fluorine atom on the 4-fluorophenyl ring influences the chemical shifts of the adjacent protons through both inductive and mesomeric effects.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 195 - 197 | Carbonyl carbon |

| C-α | 45 - 47 | Methylene carbon |

| C-1' | 130 - 132 | Quaternary carbon of the 4-fluorophenyl ring |

| C-2'/6' | 130 - 132 (Doublet, ¹JCF ≈ 245-255 Hz) | Aromatic carbons of the 4-fluorophenyl ring |

| C-3'/5' | 115 - 117 (Doublet, ²JCF ≈ 20-25 Hz) | Aromatic carbons of the 4-fluorophenyl ring |

| C-4' | 162 - 164 (Doublet, ³JCF ≈ 2-5 Hz) | Aromatic carbon of the 4-fluorophenyl ring bearing fluorine |

| C-1 | 137 - 139 | Quaternary carbon of the 2,4-dichlorophenyl ring |

| C-2 | 132 - 134 | Aromatic carbon of the 2,4-dichlorophenyl ring bearing chlorine |

| C-3 | 129 - 131 | Aromatic carbon of the 2,4-dichlorophenyl ring |

| C-4 | 139 - 141 | Aromatic carbon of the 2,4-dichlorophenyl ring bearing chlorine |

| C-5 | 127 - 129 | Aromatic carbon of the 2,4-dichlorophenyl ring |

| C-6 | 130 - 132 | Aromatic carbon of the 2,4-dichlorophenyl ring |

Expert Interpretation: The carbonyl carbon (C=O) resonates at a characteristic downfield position. The presence of the fluorine atom induces splitting in the signals of the carbons in the 4-fluorophenyl ring, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the interacting nuclei. This C-F coupling is a key diagnostic feature in the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.[1][2][3]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.[2]

-

Acquisition of ¹H NMR Spectrum:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans (typically 8-16 for a moderately concentrated sample) to achieve an adequate signal-to-noise ratio.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a radical cation known as the molecular ion (M⁺•). The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. The mass-to-charge ratio (m/z) of the ions is measured, and the resulting mass spectrum is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pathway

The predicted mass spectrum of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for chlorine-containing fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| [M]⁺• | C₁₄H₉Cl₂FO⁺• | Molecular Ion |

| [M-C₇H₄F]⁺ | C₇H₅Cl₂O⁺ | α-cleavage with loss of the 4-fluorobenzyl radical |

| [C₇H₄F]⁺ | C₇H₄F⁺ | 4-fluorobenzyl cation |

| [C₆H₃Cl₂]⁺ | C₆H₃Cl₂⁺ | 2,4-Dichlorophenyl cation |

Fragmentation Logic: The most probable fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group (α-cleavage), leading to the formation of stable acylium ions and benzyl cations.

Diagram: Predicted Fragmentation Pathway

Caption: Predicted fragmentation of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[4][5][6]

-

Ionization: For a volatile compound like the target molecule, Electron Ionization (EI) is a common choice.

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the signal is processed to generate the mass spectrum.

-

Data Analysis: The resulting spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Fundamentals of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The resulting IR spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.[7][8]

Predicted Infrared Spectrum

The predicted IR spectrum of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone will exhibit characteristic absorption bands for its key functional groups.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~2960-2850 | Medium | C-H stretch | Aliphatic C-H (methylene) |

| ~1700-1680 | Strong, Sharp | C=O stretch | Ketone |

| ~1600-1450 | Medium to Strong | C=C stretch | Aromatic rings |

| ~1250-1200 | Strong | C-F stretch | Aryl-F |

| ~1100-1000 | Strong | C-Cl stretch | Aryl-Cl |

| ~850-800 | Strong | C-H bend | Out-of-plane bending for substituted benzene |

Causality of Absorptions: The strong absorption around 1700-1680 cm⁻¹ is a definitive indicator of the carbonyl group of the ketone. The exact position is influenced by conjugation with the aromatic ring. The C-F and C-Cl stretching vibrations appear in the fingerprint region and are characteristic of the halogen substituents. The aromatic C-H stretching and C=C stretching bands confirm the presence of the phenyl rings.[9]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, a few milligrams are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solution: The compound can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. The solution is then placed in a liquid sample cell.[10]

-

-

Acquiring the Spectrum:

-

A background spectrum of the empty sample holder (or the pure solvent) is recorded first.

-

The sample is then placed in the instrument, and the sample spectrum is recorded.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Conclusion

This in-depth technical guide has provided a comprehensive spectroscopic characterization of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone based on predictive methodologies. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, mass, and IR spectra, along with the underlying theoretical principles and standardized experimental protocols, offers a valuable resource for researchers working with this and structurally related compounds. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.

- CASPRE. (n.d.). 13C NMR Predictor.

- Protheragen. (n.d.). IR Spectrum Prediction.

- Chemaxon. (n.d.). NMR Predictor.

- Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.

- The Royal Society of Chemistry. (n.d.).

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- Calistry. (n.d.).

- arXiv. (2024).

- Go up. (2023).

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- ResearchG

- The ISIC- EPFL mstoolbox. (n.d.). Online Mass Spectrometry Tools.

- alwsci. (2025). How To Prepare And Run An NMR Sample.

- PROSPRE. (n.d.). 1H NMR Predictor.

- NMRDB.org. (n.d.).

- ACS Publications. (2025). Toward Complete Molecular Structure Prediction from Infrared Spectroscopy Using Deep Learning.

- UWPR. (n.d.).

- ACS Publications. (2022).

- The Journal of Physical Chemistry A. (n.d.).

- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).

- YouTube. (2022).

- inChemistry. (2021). Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial.

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

- Thermo Fisher Scientific. (n.d.).

- Iowa State University. (n.d.). NMR Sample Preparation.

- nmrshiftdb2. (n.d.).

- Biocompare.com. (2019). Prepping Small Molecules for Mass Spec.

- GitHub. (n.d.).

- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- EPO. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.

- ChemicalBook. (n.d.). 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone | 611220-24-7.

- YouTube. (2020). IR Spectroscopy - Basic Introduction.

- Yale-New Haven Teachers Institute. (n.d.). 99.05.07: Infrared Spectroscopy: A Key to Organic Structure.

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. inchemistry.acs.org [inchemistry.acs.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. tecan.com [tecan.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. biocompare.com [biocompare.com]

- 7. compoundchem.com [compoundchem.com]

- 8. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 9. youtube.com [youtube.com]

- 10. webassign.net [webassign.net]

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

CAS Number: 611220-24-7

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is a diaryl ethanone derivative featuring a dichlorinated phenyl ring linked to a fluorinated phenyl ring via a carbonyl-methylene bridge. This molecule belongs to the broader class of 2-arylacetophenones, which are recognized as valuable building blocks in organic synthesis and medicinal chemistry. The presence of multiple halogen substituents on the aromatic rings is anticipated to significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications in research and drug discovery.

Molecular Structure and Properties

The chemical structure of 1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone is characterized by a central ethanone core. The carbonyl group is directly attached to a 2,4-dichlorinated phenyl ring, while the alpha-carbon is bonded to a 4-fluorophenyl moiety.

| Property | Value | Source |

| CAS Number | 611220-24-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₄H₉Cl₂FO | --INVALID-LINK--[1] |

| Molecular Weight | 283.13 g/mol | --INVALID-LINK--[1] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Boiling Point | Predicted: 376.0±32.0 °C | --INVALID-LINK--[1] |

| Density | Predicted: 1.349±0.06 g/cm³ | --INVALID-LINK--[1] |

Caption: Chemical structure of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone.

Synthesis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

A logical approach involves the reaction of a suitable acyl chloride with a corresponding aromatic compound or the coupling of an α-halo ketone with an organometallic reagent. For the synthesis of 1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone, a practical strategy would be the Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-fluorophenylacetyl chloride.

Caption: Proposed synthetic workflow for 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone.

Experimental Protocol (Predictive)

This protocol is a predictive methodology based on standard Friedel-Crafts acylation procedures.

Materials:

-

1,3-Dichlorobenzene

-

4-Fluorophenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 4-fluorophenylacetyl chloride (1.0 eq.) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1,3-dichlorobenzene (1.5 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product, 1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as the Lewis acid catalyst, AlCl₃, is highly water-sensitive and would be deactivated by moisture.

-

Excess 1,3-Dichlorobenzene: Using a slight excess of 1,3-dichlorobenzene helps to drive the reaction to completion and can also serve as a co-solvent.

-

Low Temperature: The initial low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

-

Acidic Workup: The acidic workup is necessary to protonate the intermediate complex and to dissolve the aluminum salts in the aqueous phase.

-

Bicarbonate Wash: The sodium bicarbonate wash neutralizes any remaining acidic components.

Spectroscopic Characterization (Predictive)

As experimental spectra for this specific compound are not publicly available, the following are predicted spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Methylene (-CH₂-) | 4.3 - 4.5 | Singlet | N/A | The methylene protons are adjacent to a carbonyl group and an aromatic ring, leading to a downfield shift. The absence of adjacent protons results in a singlet. |

| Aromatic (4-fluorophenyl) | 7.0 - 7.2 | Multiplet | Protons on the fluorinated ring will appear as multiplets due to coupling with fluorine and adjacent protons. | |

| Aromatic (2,4-dichlorophenyl) | 7.3 - 7.7 | Multiplet | Protons on the dichlorinated ring will be in the aromatic region, with their specific shifts influenced by the positions of the chlorine atoms. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 190 - 195 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| Methylene (-CH₂-) | 45 - 50 | The methylene carbon is shifted downfield due to its proximity to the carbonyl and aromatic rings. |

| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will show a large one-bond carbon-fluorine coupling constant. |

| Aromatic (C-Cl) | 130 - 140 | Carbons bonded to chlorine atoms will be deshielded. |

| Other Aromatic | 115 - 135 | The remaining aromatic carbons will appear in this region, with their specific shifts determined by the electronic effects of the substituents. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch | 1680 - 1700 | Strong | Characteristic of an aryl ketone. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the two aromatic rings. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for aromatic C-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Weak | From the methylene group. |

| C-F Stretch | 1150 - 1250 | Strong | Characteristic of the carbon-fluorine bond. |

| C-Cl Stretch | 600 - 800 | Strong | Characteristic of the carbon-chlorine bonds. |

Mass Spectrometry (Electron Ionization)

| m/z | Predicted Fragment | Rationale |

| 282/284/286 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |

| 173/175 | [C₇H₄Cl₂O]⁺ | Fragmentation resulting from cleavage of the bond between the carbonyl carbon and the methylene carbon. |

| 109 | [C₇H₆F]⁺ | Fragmentation resulting from cleavage of the bond between the carbonyl carbon and the methylene carbon, with charge retention on the fluorobenzyl fragment. |

Reactivity and Stability

The reactivity of 1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone is primarily centered around the carbonyl group and the adjacent methylene bridge.

-

Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, reductive amination, and the formation of hydrazones or oximes.

-

α-Methylene Group: The protons on the methylene carbon are acidic due to their proximity to the carbonyl group and the phenyl ring. This allows for enolate formation under basic conditions, which can then participate in reactions such as alkylation, aldol condensation, and halogenation.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong bases and nucleophiles due to the reactivity of the carbonyl and α-methylene groups. The halogen substituents on the aromatic rings are generally stable and do not readily undergo substitution.

Potential Applications in Drug Discovery

The diaryl ethanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The presence of halogen atoms in 1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)ethanone can further enhance its potential as a drug candidate or a lead compound for optimization.

-

Antimicrobial and Antifungal Agents: Halogenated aromatic compounds are known to exhibit antimicrobial and antifungal properties. The specific substitution pattern of this molecule could be explored for the development of new anti-infective agents.

-

Enzyme Inhibitors: The diaryl ethanone core can act as a scaffold to position the aromatic rings in the binding pockets of various enzymes. The halogen atoms can form halogen bonds or participate in other non-covalent interactions, potentially leading to potent and selective enzyme inhibition.

-

Anti-inflammatory and Analgesic Agents: Some diaryl compounds have shown anti-inflammatory and analgesic activities. The structural features of this molecule make it a candidate for investigation in these therapeutic areas.

-

Anticancer Agents: The diaryl ethanone motif is present in some compounds with reported anticancer activity. The specific halogenation pattern of this molecule could be tailored to target specific pathways involved in cancer progression.

Caption: Logical relationships of structural features to potential applications.

Conclusion

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone is a halogenated diaryl ethanone with significant potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific disciplines.

References

Whitepaper: Synthesis and Characterization of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone

An In-depth Technical Guide for Drug Development Professionals

Abstract

1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, a deoxybenzoin derivative, represents a core structural motif of significant interest in medicinal chemistry and drug development. Its unique arrangement of halogenated phenyl rings makes it a versatile precursor for synthesizing complex heterocyclic compounds and potential therapeutic agents. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this target compound. We delve into the mechanistic underpinnings of the chosen synthetic route, the rationale behind specific procedural steps, and a full spectroscopic analysis to ensure the production of a highly pure and validated final product. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel molecular entities.

Introduction: Strategic Importance of Halogenated Deoxybenzoins

Deoxybenzoins (1,2-diaryl-1-ethanones) are a class of organic compounds that serve as critical building blocks in the synthesis of numerous biologically active molecules, including isoflavones, anti-inflammatory agents, and anticancer drugs. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the aromatic rings can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The title compound, 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone (CAS No. 611220-24-7), is a prime example of such a strategically halogenated intermediate. The 2,4-dichloro substitution pattern on one ring and the 4-fluoro substitution on the other provide distinct reactive handles and electronic properties, making it a valuable precursor for creating diverse chemical libraries for drug discovery programs.

This guide focuses on a robust and scalable synthesis via the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[2][3] We will provide not just a protocol, but a causal explanation for each step, ensuring the process is understood, reproducible, and self-validating through rigorous characterization.

Synthetic Strategy: The Friedel-Crafts Acylation Pathway

While modern cross-coupling reactions offer alternatives, the Friedel-Crafts acylation remains a powerful and often cost-effective method for the synthesis of aryl ketones.[4][5] It proceeds via an electrophilic aromatic substitution where an acyl halide reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

For the synthesis of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone, the most logical approach involves the acylation of 1,3-dichlorobenzene with 4-fluorophenylacetyl chloride. The Lewis acid activates the acyl chloride, generating a highly reactive acylium ion electrophile, which is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring.[2]

Reaction Mechanism

The mechanism involves three key stages:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 4-fluorophenylacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[3]

-

Electrophilic Aromatic Substitution: The acylium ion is attacked by the nucleophilic 1,3-dichlorobenzene. This attack preferentially occurs at the position para to one chlorine and ortho to the other, due to the directing effects of the halogen substituents and steric hindrance. The reaction forms a resonance-stabilized carbocation intermediate known as the arenium ion (or σ-complex).[2]

-

Deprotonation and Catalyst Regeneration: A weak base, [AlCl₄]⁻, removes a proton from the arenium ion, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst, yielding the final ketone product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. The success of each step, from reaction completion to purification, is confirmed by the subsequent characterization, ensuring a trustworthy and reproducible outcome.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Notes |

| 1,3-Dichlorobenzene | 541-73-1 | 147.00 | ≥99% | Substrate, used as solvent and reactant. |

| 4-Fluorophenylacetyl Chloride | 58555-83-0 | 172.59 | ≥98% | Acylating agent. Highly reactive. |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | ≥99% | Lewis acid catalyst. Extremely hygroscopic. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Optional reaction solvent. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~37% | Used for quenching the reaction. |

| Sodium Bicarbonate (Sat. Sol.) | 144-55-8 | 84.01 | N/A | For neutralization wash. |

| Brine (Sat. NaCl Sol.) | 7647-14-5 | 58.44 | N/A | For final wash. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | N/A | Drying agent. |

| Ethanol | 64-17-5 | 46.07 | ≥95% | Recrystallization solvent. |

Safety Precaution: This procedure involves corrosive and hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6] Aluminum chloride reacts violently with water; ensure all glassware is thoroughly dried.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in an excess of 1,3-dichlorobenzene, which acts as both the solvent and the reactant. Cool the mixture to 0-5 °C using an ice bath.

-

Causality: Anhydrous conditions are critical as AlCl₃ is readily hydrolyzed, which would deactivate the catalyst.[7] The reaction is exothermic, and low temperature is maintained to control the reaction rate and prevent side reactions.

-

-

Addition of Acyl Chloride: Slowly add 4-fluorophenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: Slow addition prevents a rapid, uncontrolled exotherm.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Causality: Stirring at room temperature provides the necessary activation energy for the reaction to proceed to completion.

-

-

Reaction Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4]

-

Causality: This step quenches the reaction by hydrolyzing the aluminum chloride catalyst and decomposing the aluminum-ketone complex. The acid ensures the aluminum salts remain dissolved in the aqueous phase. This process is highly exothermic and releases HCl gas.

-

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. The product will be in the organic layer (dichlorobenzene). Separate the layers. Wash the organic layer sequentially with:

-

2M HCl (to remove any remaining aluminum salts).

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Water.

-

Brine (to break any emulsions and begin the drying process).[4]

-

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the excess 1,3-dichlorobenzene under reduced pressure (vacuum distillation).

-

Causality: Removal of all water is essential before solvent evaporation to prevent product hydrolysis or contamination.

-

Purification

The crude product obtained after solvent removal is typically a solid or a viscous oil. Purification is best achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If necessary, add hot water dropwise until slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Caption: Synthetic and Purification Workflow.

Physicochemical and Spectroscopic Characterization

Thorough characterization is non-negotiable for validating the structure and purity of the synthesized compound. The following data are representative of what is expected for a pure sample of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone.

Physical Properties

| Property | Observed Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound; determined by DSC/MP apparatus |

| Solubility | Soluble in acetone, DCM, methanol; sparingly soluble in ethanol |

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data. Interpreting this data confirms the presence of all key functional groups and the overall molecular structure.

| Technique | Key Data and Interpretation |

| ¹H NMR | δ (ppm) ~7.2-7.8 (m, 6H, Ar-H): Complex multiplet region for the six aromatic protons. δ (ppm) ~4.3 (s, 2H, -CH₂-): A sharp singlet for the methylene protons adjacent to the carbonyl and phenyl groups. |

| ¹³C NMR | δ (ppm) ~195: Carbonyl carbon (C=O). δ (ppm) ~162 (d, J ≈ 245 Hz): Aromatic C-F carbon. δ (ppm) ~115-140: Other aromatic carbons. δ (ppm) ~45: Methylene carbon (-CH₂-). |

| FT-IR (cm⁻¹) | ~1690 cm⁻¹: Strong C=O stretch (ketone). ~1590, 1480 cm⁻¹: C=C aromatic ring stretches. ~1220 cm⁻¹: C-F stretch. ~800-850 cm⁻¹: C-Cl stretches. |

| Mass Spec. (EI) | m/z ~282/284/286: Molecular ion peak cluster (M⁺) showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). m/z ~173/175: Fragment from cleavage, corresponding to [Cl₂C₆H₃CO]⁺. m/z ~109: Fragment corresponding to [FC₆H₄CH₂]⁺. |

Note: NMR chemical shifts are predicted and may vary based on the solvent used (e.g., CDCl₃, DMSO-d₆).[8][9]

Applications in Drug Development and Research

The title compound is a valuable intermediate for the synthesis of a wide range of heterocyclic systems and other complex molecules. Its structure is a precursor to compounds investigated for various therapeutic areas. For example, similar dichlorophenyl ethanone structures are key intermediates in the synthesis of widely used antifungal agents and agrochemicals.[10][11][12] The presence of the fluorophenyl moiety is also a common feature in modern pharmaceuticals, enhancing metabolic stability and receptor binding. Researchers can utilize this compound for:

-

Synthesis of Azole Antifungals: As a building block for creating complex azole-based active pharmaceutical ingredients.

-

Development of Kinase Inhibitors: The diaryl ketone scaffold is present in various kinase inhibitors used in oncology.

-

Exploratory Chemistry: As a starting material for developing novel compounds with potential applications in materials science or as probes for chemical biology.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis and characterization of 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone. By grounding the experimental protocol in a firm understanding of the Friedel-Crafts reaction mechanism, we provide a framework that ensures both high yield and high purity. The comprehensive characterization data serves as a benchmark for validating the final product, establishing a trustworthy foundation for its use in advanced research and drug development pipelines. This compound's strategic design makes it a highly valuable intermediate, and the methods described herein should empower scientific professionals to confidently synthesize and utilize it in their discovery efforts.

References

- A Comparative Guide to the Synthesis of Diaryl Ketones: Friedel-Crafts Acylation vs.

- Friedel-Crafts Acylation with Amides. (n.d.).

- Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal.

- 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone | 611220-24-7. (n.d.). ChemicalBook.

- Friedel-Crafts Acyl

- Friedel–Crafts Acyl

- The Synthesis and Chemical Significance of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 1-(2,4-Dichlorophenyl)ethanone in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences.

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.).

- Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (2020).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 6. 1-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)ethanone | 611220-24-7 [amp.chemicalbook.com]

- 7. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. malayajournal.org [malayajournal.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. innospk.com [innospk.com]

Dichlorophenyl Fluorophenyl Ethanone Derivatives: A Technical Guide to Evaluating Their Biological Potential

An In-depth Technical Guide

Abstract: The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Heterocyclic and aromatic ketones, particularly those bearing halogen substitutions, represent a promising class of scaffolds due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of dichlorophenyl fluorophenyl ethanone derivatives, a chemical class with significant therapeutic potential. We will delve into the rationale behind their synthesis, their established and potential biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and the practical methodologies required to investigate this compelling class of compounds.

Introduction: The Rationale for Halogenated Ethanones

The ethanone backbone, particularly when part of a larger chalcone-like structure, is a privileged scaffold in medicinal chemistry, known for its relative ease of synthesis and broad spectrum of biological activities.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto the phenyl rings can dramatically modulate the molecule's physicochemical properties and biological efficacy.

-

Fluorine: Often considered a "bioisostere" of hydrogen, fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target enzymes, and increase membrane permeability.[3]

-

Chlorine: The presence of chloro-substituents can increase the lipophilicity of a compound, potentially enhancing its ability to cross cellular membranes. Dichloro-substitution patterns are of particular interest for creating specific steric and electronic profiles that can drive target engagement.[4][5]

The combination of dichlorophenyl and fluorophenyl moieties on an ethanone core creates a unique chemical space. These derivatives are being investigated for their potential to overcome challenges such as drug resistance in microbes and cancer cells.[6][7] This guide outlines the key biological activities associated with these structures and the experimental workflows to validate them.

Synthesis and Characterization

The synthesis of dichlorophenyl fluorophenyl ethanone derivatives, and more broadly their chalcone analogues, is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation.[8][9]

General Synthesis Strategy: Claisen-Schmidt Condensation

This reaction involves the condensation of a substituted acetophenone (e.g., a dichlorophenyl ethanone) with a substituted benzaldehyde (e.g., a fluorobenzaldehyde) in the presence of a base like sodium or potassium hydroxide.[8][10]

-

Reactant Dissolution: The appropriate dichlorophenyl ethanone and fluorobenzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.

-

Base-Catalyzed Condensation: An aqueous solution of a strong base (e.g., 40% KOH) is added dropwise to the mixture, which is stirred at room temperature.[8] The reaction progress is monitored, often over several hours.

-

Acidification and Precipitation: Upon completion, the reaction mixture is poured into crushed ice and acidified (e.g., with HCl) to precipitate the crude product.[9]

-

Purification: The solid product is filtered, washed, and purified, typically through recrystallization from a solvent like ethanol, to yield the final derivative.[11]

The core ethanone intermediates themselves can be prepared via various established methods, including those described in patent literature involving organometallic reagents.[12][13][14]

Structural Characterization

Confirmation of the synthesized structures is critical. Standard analytical techniques are employed to ensure the identity and purity of the final compounds, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ethanone.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure and confirm the substitution patterns on the aromatic rings.[15]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Evaluation of Potential Biological Activities

The true value of these novel derivatives is determined by their biological function. The following sections detail the rationale and protocols for assessing their most promising therapeutic applications.

Anticancer and Cytotoxic Activity

Rationale: Chalcones and related α,β-unsaturated ketones have demonstrated significant anticancer activity, often by inducing apoptosis or arresting the cell cycle.[11][16] The mechanism can involve the inhibition of key cellular targets like tubulin, disrupting microtubule dynamics essential for cell division.[16] The halogenated derivatives are hypothesized to exhibit enhanced potency and selectivity against cancer cell lines.

Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is the gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[18]

Experimental Protocol: MTT Assay for Cell Viability [19][20]

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17][19]

-

Compound Treatment: Prepare serial dilutions of the dichlorophenyl fluorophenyl ethanone derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic drug).[17]

-

Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C.[19]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[19]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[17]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[17] Mix thoroughly to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Hypothetical Cytotoxicity Data

| Compound ID | Target Cell Line | Exposure Time (h) | IC₅₀ (µM) |

| DFP-1 | A549 (Lung) | 48 | 9.5 |

| DFP-1 | HCT116 (Colon) | 48 | 12.1 |

| DFP-2 | A549 (Lung) | 48 | 5.2 |

| DFP-2 | HCT116 (Colon) | 48 | 7.8 |

| Doxorubicin | A549 (Lung) | 48 | 0.8 |

Visualization: MTT Assay Workflow

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial and Antifungal Activity

Rationale: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[6][7] Chalcones and their derivatives have shown considerable activity against a range of bacteria and fungi.[1][2] The presence of electron-withdrawing groups like chlorine on the phenyl rings is often associated with enhanced antimicrobial potency.[1]

Primary Assay: Minimum Inhibitory Concentration (MIC) Assay The MIC assay is the gold standard in microbiology for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[21]

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final inoculum concentration of approximately 5×10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium. The typical volume per well is 50-100 µL.[22]

-

Inoculation: Add a defined volume of the standardized bacterial or fungal suspension to each well, bringing the final volume to 100-200 µL. Leave wells for sterility control (broth only) and growth control (broth + inoculum, no compound).[23]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[22] This can be determined visually or by measuring optical density (OD) with a plate reader.

Data Presentation: Hypothetical MIC Data

| Compound ID | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| DFP-1 | 31.2 | 62.5 | 15.6 |

| DFP-2 | 15.6 | 31.2 | 7.81 |

| Ampicillin | 0.5 | 4 | N/A |

| Fluconazole | N/A | N/A | 2 |

Visualization: MIC Assay Workflow

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Rationale: Chronic inflammation is implicated in numerous diseases. A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists as two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation).[24][25] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[25] Chalcones and related structures have been reported as potential COX inhibitors.[2]

Primary Assay: In Vitro COX-2 Inhibition Assay This type of assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme directly. Typically, a commercially available enzyme immunoassay (EIA) kit is used, which quantifies the production of prostaglandins (e.g., PGE₂) from arachidonic acid by purified COX enzymes.[24][26]

Experimental Protocol: COX-2 Inhibition (General Principle) [26][27]

-

Enzyme Preparation: Purified recombinant human or ovine COX-2 enzyme is used.

-

Reaction Mixture: In a microplate well, the enzyme is pre-incubated with the test compound (at various concentrations) or a control vehicle.

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Incubation: The mixture is incubated for a short period to allow for the enzymatic conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then converted to PGE₂.

-

Quantification: The reaction is stopped, and the amount of PGE₂ produced is quantified using a competitive EIA. In this format, a fixed amount of PGE₂ tracer competes with the PGE₂ from the sample for a limited number of binding sites on a specific antibody.

-

Data Analysis: The colorimetric signal is inversely proportional to the amount of PGE₂ produced. The inhibitory activity of the test compound is calculated, and an IC₅₀ value is determined. A parallel assay is often run for COX-1 to determine selectivity.

Data Presentation: Hypothetical COX Inhibition Data

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| DFP-1 | 15.8 | 1.2 | 13.2 |

| DFP-2 | >100 | 0.65 | >153 |

| Celecoxib | >150 | 0.30 | >500 |

| Diclofenac | 0.9 | 0.8 | 1.1 |

Visualization: COX Pathway and Inhibition

Caption: Simplified COX pathway and the site of action for a selective COX-2 inhibitor.

Conclusion and Future Directions

Dichlorophenyl fluorophenyl ethanone derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their halogenated structure provides a strong foundation for potent anticancer, antimicrobial, and anti-inflammatory activities. The protocols outlined in this guide provide a robust framework for the initial screening and validation of these properties.

Future research should focus on:

-

Mechanism of Action Studies: For active compounds, elucidating the precise molecular targets and signaling pathways is crucial.

-

Structure-Activity Relationship (SAR): Synthesizing and testing a broader library of analogues will help refine the structural requirements for optimal activity and selectivity.[7]

-

In Vivo Efficacy and Toxicology: Promising candidates from in vitro screens must be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By systematically applying the methodologies described herein, the scientific community can effectively unlock the therapeutic potential of this important class of molecules.

References

- Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Microbe Investigations.

- Benchchem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.

- Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- National Institutes of Health (NIH).

- The world's largest collection of open access research papers. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.

- Abcam. MTT assay protocol.

- Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.

- National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual.

- Roche.

- PAGEPress Publications. In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research.

- PubMed Central.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- MDPI.

- ResearchGate. In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,...

- EPO Patent 3207018. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.

- Synthesis, characterization and biological screening of novel substituted chalcones.

- RSC Publishing.

- PubMed Central (NIH).

- Google Patents. US20170217865A1 - Process for the preparation of 1-(3,5-dichlorophenyl)

- ACG Publications.

- Synthesis and Biological Evalu

- PubMed Central (NIH). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s).

- Banaras Hindu University.

- Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)

- Justia Patents. process for the preparation of 1-(3,5-dichlorophenyl)

- ResearchGate.

- PubMed. Chalcone derivatives and their antibacterial activities: Current development.

- MDPI.

- Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole.

- MDPI. A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity.

- PubMed.

- PubMed Central (NIH).

- Bentham Science Publishers. Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)

- PubMed Central (NIH).

- ResearchGate.

- PubMed Central (NIH).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Chalcone derivatives and their antibacterial activities: Current development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]

- 11. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 13. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 14. US20170217865A1 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof - Google Patents [patents.google.com]

- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

- 26. pagepressjournals.org [pagepressjournals.org]

- 27. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Mechanism of action for substituted acetophenones in biological systems

An In-depth Technical Guide on the Mechanism of Action for Substituted Acetophenones in Biological Systems

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted acetophenones, a versatile class of aromatic ketones, are ubiquitous in nature and serve as pivotal scaffolds in synthetic chemistry.[1][2] Their inherent chemical reactivity and the amenability of the aromatic ring to a wide range of substitutions have established them as privileged structures in medicinal chemistry and drug development.[3] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action through which these compounds exert their biological effects. We will delve into their roles as potent enzyme inhibitors and receptor modulators, and touch upon other significant biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of foundational principles, field-proven experimental insights, and detailed methodologies to facilitate further investigation and application of this important chemical class.

Introduction: The Chemical Versatility and Biological Significance of Acetophenones

Acetophenone, the simplest aromatic ketone, consists of an acetyl group attached to a benzene ring.[1] Its derivatives, substituted acetophenones, are compounds where one or more hydrogen atoms on the phenyl ring have been replaced by various functional groups.[4] This structural modification is key to their diverse biological activities, as alterations in steric and electronic properties allow for fine-tuning of their interactions with biological targets.[5]

These compounds are not merely laboratory creations; they are widespread in the natural world, found in over 24 plant families and various fungi, where they often play roles in defense mechanisms.[6] Their applications are extensive, ranging from being precursors in the synthesis of pharmaceuticals and heterocyclic compounds to their use as fragrance ingredients and industrial solvents.[1][2][7] In the pharmaceutical realm, the acetophenone moiety is a cornerstone for numerous drugs, including the antidepressant bupropion, the antifungal oxiconazole, and the hypnotic-sedative agent zolpidem.[1][7] The broad spectrum of reported pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties—underscores their importance as lead structures in drug discovery.[3][6]

Primary Mechanism: Enzyme Inhibition

One of the most well-documented mechanisms of action for substituted acetophenones is the inhibition of enzyme activity. Their ability to interact with the active or allosteric sites of various enzymes makes them a rich source of potential therapeutic agents for a multitude of diseases.

Key Enzyme Targets and Structure-Activity Relationships

Substituted acetophenones have been shown to be effective inhibitors of several critical metabolic and signaling enzymes. The nature and position of the substituent on the phenyl ring are crucial in determining both the potency and selectivity of inhibition.

-

Monoamine Oxidase (MAO): MAO enzymes are crucial in the metabolism of neurotransmitters. Certain acetophenone derivatives have been identified as potent and selective inhibitors of MAO-B, with IC50 values in the nanomolar range, making them promising candidates for treating neurodegenerative diseases like Parkinson's.[8][9] Structure-activity relationship (SAR) studies indicate that substituents at the C3 and C4 positions, particularly halogen-substituted benzyloxy groups, are favorable for high-affinity MAO-B inhibition.[8]

-

Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) is a key target in the management of Alzheimer's disease. Acetophenone derivatives with alkylamine side chains have been designed to act as dual-binding AChE inhibitors, interacting with both the catalytic and peripheral sites of the enzyme, with some compounds showing IC50 values in the sub-micromolar range.[10] Other studies have identified acetophenone derivatives as effective inhibitors of AChE with Ki values ranging from 71.34 ± 11.25 to 143.75 ± 31.27 µM.[11]

-

α-Glucosidase: As a target for type 2 diabetes, α-glucosidase inhibition can control postprandial hyperglycemia. Benzonate derivatives of acetophenone have been synthesized and shown to be potent, mixed-type inhibitors of α-glucosidase.[12] The binding of these inhibitors can induce conformational changes in the enzyme, leading to reduced activity.[12]

-